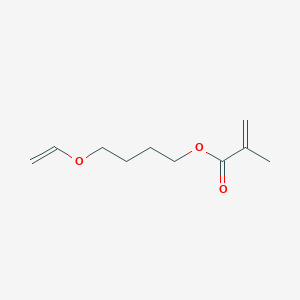
4-(Vinyloxy)butyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Vinyloxy)butyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a versatile monomer used in various polymerization processes due to its unique structure, which combines a vinyl ether group and a methacrylate group. This dual functionality allows it to participate in both free-radical and cationic polymerization reactions, making it valuable in the production of advanced polymeric materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinyloxy)butyl methacrylate typically involves the reaction of 4-hydroxybutyl methacrylate with acetylene in the presence of a base, such as potassium hydroxide, to form the vinyl ether linkage. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反应分析
Types of Reactions: 4-(Vinyloxy)butyl methacrylate undergoes various chemical reactions, including:
Free-Radical Polymerization: Initiated by free radicals, this reaction forms polymers with high molecular weights.
Cationic Polymerization: Initiated by cationic species, this reaction is useful for creating polymers with unique properties.
Common Reagents and Conditions:
Free-Radical Polymerization: Typically uses initiators like azobisisobutyronitrile (AIBN) and is carried out in solvents like 1,4-dioxane at elevated temperatures.
Cationic Polymerization: Uses cationic initiators such as boron trifluoride etherate and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products: The primary products of these reactions are high-performance polymers used in coatings, adhesives, and advanced composites .
科学研究应用
4-(Vinyloxy)butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: Utilized in the production of UV-curable coatings, adhesives, and 3D printing resins.
作用机制
The mechanism of action of 4-(Vinyloxy)butyl methacrylate involves its ability to undergo polymerization reactions. The vinyl ether group participates in cationic polymerization, while the methacrylate group undergoes free-radical polymerization. This dual reactivity allows for the formation of complex polymer networks with enhanced mechanical and chemical properties .
相似化合物的比较
Butyl methacrylate: Similar in structure but lacks the vinyl ether group, limiting its reactivity to free-radical polymerization.
Methyl methacrylate: Another methacrylate monomer, but with a simpler structure and different polymerization characteristics.
Uniqueness: 4-(Vinyloxy)butyl methacrylate’s unique combination of vinyl ether and methacrylate groups allows it to participate in both free-radical and cationic polymerization, making it more versatile than its counterparts .
属性
CAS 编号 |
82386-37-6 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
4-ethenoxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI 键 |
ZEUGUMVMFBIRJG-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCCCOC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


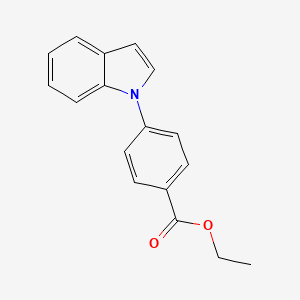
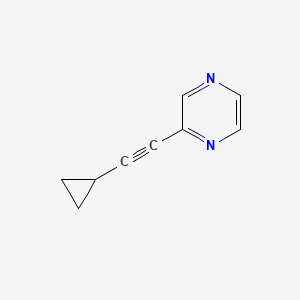
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
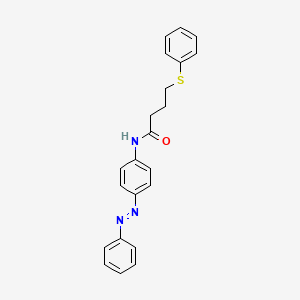
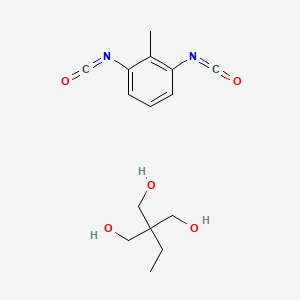
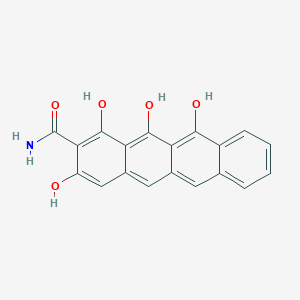

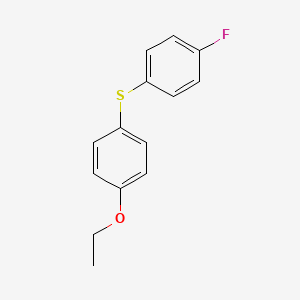
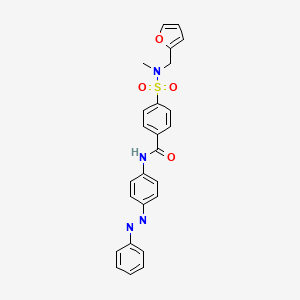
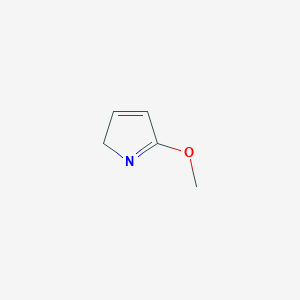
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
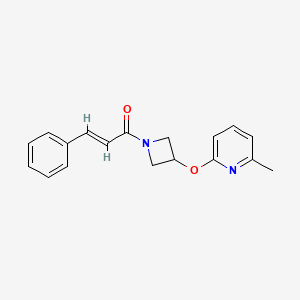
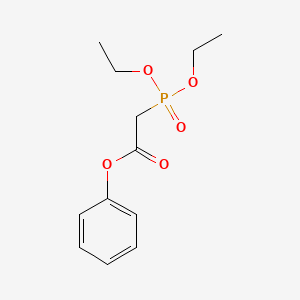
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)
